PEG4 Linker Achieves Optimal Tumor-to-Background Ratio with Lower Kidney and Liver Uptake vs. Amino Acid Linkers
A direct comparative study evaluated the in vivo characteristics of 111In-labeled RGD peptides conjugated with different linkers: PEG4, glutamic acid, lysine, or no linker. While target affinity (IC50) was comparable across all constructs, the PEG4 linker provided the most favorable biodistribution profile [1].
| Evidence Dimension | Tumor-to-blood ratio |
|---|---|
| Target Compound Data | Highest ratio (exact value not reported) |
| Comparator Or Baseline | Glutamic acid, Lysine |
| Quantified Difference | Significantly higher ratio vs. comparators |
| Conditions | In vivo biodistribution study in mice with subcutaneous tumors 2 hours post-injection of 111In-labeled dimeric RGD peptide conjugates |
Why This Matters
A higher tumor-to-blood ratio is essential for maximizing therapeutic efficacy while minimizing systemic toxicity, making PEG4-based linkers the superior choice for targeted imaging and therapy.
- [1] Dijkgraaf I, Liu S, Kruijtzer JA, Soede AC, Oyen WJ, Liskamp RM, Corstens FH, Boerman OC. Effects of linker variation on the in vitro and in vivo characteristics of an 111In-labeled RGD peptide. Nucl Med Biol. 2007 Jan;34(1):29-35. doi: 10.1016/j.nucmedbio.2006.10.005. View Source
